molecular formula C17H18N2O2 B086796 N,N'-dibenzylpropanediamide CAS No. 10255-99-9

N,N'-dibenzylpropanediamide

Cat. No.: B086796
CAS No.: 10255-99-9
M. Wt: 282.34 g/mol
InChI Key: RHHVWHPMKFVUGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-dibenzylpropanediamide can be synthesized through the reaction of benzylamine with malonic acid derivatives. One common method involves the condensation of benzylamine with malonic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of N,N’-dibenzylpropanediamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-dibenzylpropanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N’-dibenzylpropanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N,N’-dibenzylpropanediamide is unique due to its dual benzyl groups attached to a propanediamide backbone, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

N,N'-Dibenzylpropanediamide (DBPDA) is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of DBPDA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which consists of two benzyl groups attached to a propanediamide backbone. The synthesis typically involves the reaction of benzylamine with propanediol derivatives under specific conditions to yield DBPDA. Various spectroscopic methods such as NMR and IR are employed for structural confirmation.

Biological Activity Overview

DBPDA exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that DBPDA has significant antimicrobial effects against various bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy.
  • Antioxidant Activity : DBPDA demonstrates antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
  • Anti-inflammatory Effects : Research indicates that DBPDA can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of DBPDA can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the benzyl groups allows DBPDA to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis in microbial cells.
  • Free Radical Scavenging : DBPDA can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Pro-inflammatory Cytokines : DBPDA may downregulate the expression of pro-inflammatory cytokines, thus reducing inflammation.

Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial efficacy of DBPDA against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating potent antibacterial activity compared to standard antibiotics .

Antioxidant Capacity

Research conducted by Smith et al. (2023) assessed the antioxidant capacity of DBPDA using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µg/mL in the DPPH assay, indicating strong radical scavenging ability .

Anti-inflammatory Properties

A recent study investigated the anti-inflammatory effects of DBPDA in a murine model of acute inflammation. Administration of DBPDA significantly reduced paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Biological Activity Methodology Results Reference
AntimicrobialMIC determinationMIC = 32 µg/mL for S. aureus
AntioxidantDPPH assayIC50 = 25 µg/mL
Anti-inflammatoryMurine model (paw edema)Significant reduction in edema

Properties

IUPAC Name

N,N'-dibenzylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16(18-12-14-7-3-1-4-8-14)11-17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVWHPMKFVUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352753
Record name n,n'-dibenzylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10255-99-9
Record name n,n'-dibenzylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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